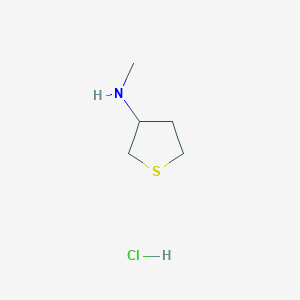

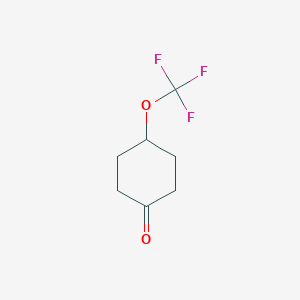

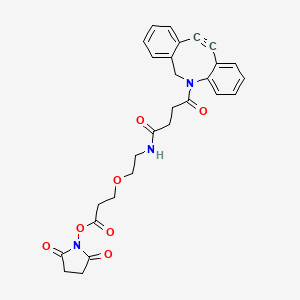

![molecular formula C16H14ClN3O B3117361 2-[1-(4-氯苯基)吡唑-3-基]氧甲基苯胺 CAS No. 222838-33-7](/img/structure/B3117361.png)

2-[1-(4-氯苯基)吡唑-3-基]氧甲基苯胺

描述

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline (2-CPO) is an organic compound with a wide range of applications in the fields of scientific research, drug development, and industrial production. This compound is known to have a number of biochemical and physiological effects, as well as being used in a variety of lab experiments.

科学研究应用

合成与化学性质

吡唑,包括与 2-[1-(4-氯苯基)吡唑-3-基]氧甲基苯胺结构相关的化合物,是通过涉及缩合和环化反应的多种方法合成的。这些杂环在许多生物活性化合物中充当药效团,突出了它们在组合化学和药物化学中的重要性。这些化合物的合成通常使用诸如三氯氧磷、二甲基甲酰胺和肼之类的试剂,这表明了一种获得具有广泛生物活性的杂环骨架的多功能方法 (A. M. Dar & Shamsuzzaman, 2015).

治疗应用

吡唑和吡唑啉的衍生物表现出广泛的生物和药理活性。这些包括抗菌、抗炎、镇痛、抗抑郁、抗癌和神经保护作用。特别是吡唑啉类因其神经保护特性而被识别,显示出在管理阿尔茨海默病和帕金森病等神经退行性疾病方面的潜力。它们抑制乙酰胆碱酯酶和单胺氧化酶等酶的能力表明在治疗精神和神经退行性疾病方面有希望的治疗应用 (M. Ahsan et al., 2022; B. Mathew et al., 2013).

抗癌活性

吡唑啉衍生物合成策略的最新更新强调了它们在新抗癌药物开发中的重要性。吡唑啉抗癌活性的探索已经扩展,合成了各种衍生物以证明对癌细胞的显着生物效应。这项研究为基于吡唑啉化学发现新的抗癌疗法提供了一个有希望的途径 (Pushkar Kumar Ray et al., 2022).

在药物发现中的作用

吡唑啉从抗菌到抗癌活性的多种治疗应用突出了它们在药物发现中的重要性。通过多组分反应合成新型吡唑啉衍生物特别有价值,为各种具有生物活性的分子提供了一条途径。这些衍生物不仅有助于更深入地了解生物活性的结构要求,还促进了潜在新药的开发 (Diana Becerra et al., 2022).

作用机制

Target of Action

The compound, also known as Pyraclostrobin , is a member of the strobilurin group of fungicides . Its primary target is the mitochondrial respiration process in fungal cells . By inhibiting this process, it disrupts the production of energy-rich ATP, which is essential for various cellular processes .

Mode of Action

Pyraclostrobin acts by blocking electron transfer within the respiratory chain in the mitochondria . This inhibition of mitochondrial respiration leads to a severe disruption of important cellular biochemical processes, resulting in the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiration process, specifically the electron transfer within the respiratory chain . The disruption of this pathway leads to a reduction in the production of ATP, severely affecting the energy-dependent processes in the fungal cell .

Pharmacokinetics

After oral administration of radiolabelled Pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the faeces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin proceeds through three main pathways .

Result of Action

The result of Pyraclostrobin’s action is the cessation of fungal growth . This is achieved by disrupting important cellular biochemical processes through the inhibition of mitochondrial respiration .

Action Environment

Pyraclostrobin is stable in aqueous solution in the dark at pH 4, 5, and 7 (25°C and 50°C) . At pH 9, a very slow degradation was observed at ambient temperature . The rate constant for the reaction of Pyraclostrobin with OH radicals is 206.3747 x 10-12 cm3/molecule.s, and its atmospheric degradation half-life is 1.87 hours . These factors indicate that environmental conditions such as pH, temperature, and light exposure can influence the action, efficacy, and stability of Pyraclostrobin .

属性

IUPAC Name |

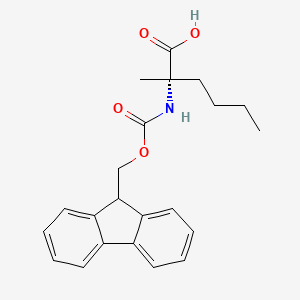

2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-13-5-7-14(8-6-13)20-10-9-16(19-20)21-11-12-3-1-2-4-15(12)18/h1-10H,11,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUOORDMFAVVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3117296.png)